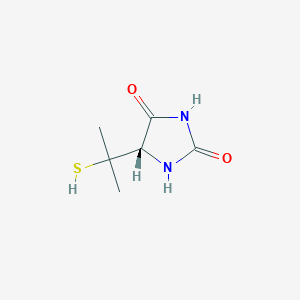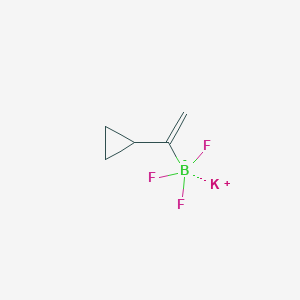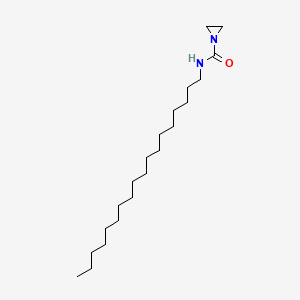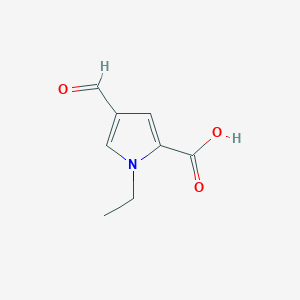
(R)-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a tetrahydroquinoline ring, which is a partially saturated derivative of quinoline, and a propanoic acid moiety, which is a common functional group in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydroquinoline Ring: The synthesis begins with the formation of the tetrahydroquinoline ring through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Boc Protecting Group: The amine group on the tetrahydroquinoline ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Addition of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety through a nucleophilic substitution reaction. This can be achieved by reacting the Boc-protected tetrahydroquinoline with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of ®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine
Major Products
Oxidation: Quinoline derivatives
Reduction: Reduced tetrahydroquinoline derivatives
Substitution: Alkylated or acylated derivatives
科学研究应用
®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)propanoic acid: Similar structure with an isoquinoline ring instead of a quinoline ring.
®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanoic acid: Similar structure with the propanoic acid moiety attached at a different position on the tetrahydroquinoline ring.
Uniqueness
®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
属性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
(2R)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-11(15(19)20)12-7-8-14-13(10-12)6-5-9-18(14)16(21)22-17(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,19,20)/t11-/m1/s1 |
InChI 键 |
QCGDBCXFFGXAOJ-LLVKDONJSA-N |
手性 SMILES |
C[C@H](C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)








